molecular formula C17H13ClN2OS B2751065 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 393835-19-3

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2751065
CAS No.: 393835-19-3
M. Wt: 328.81
InChI Key: NJGJKMNIRSCMOL-CKDLGJHRSA-N
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a chloro-substituted benzo[d]thiazole ring and a cinnamamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with cinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzo[d]thiazole derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Studied for its potential anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes or proteins essential for cell survival, leading to cell death. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and resulting in antibacterial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one
  • 3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
  • 6-chloro-2-mercaptobenzothiazole

Uniqueness

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is unique due to the presence of both a chloro-substituted benzo[d]thiazole ring and a cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(E)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGJKMNIRSCMOL-JRSWGSRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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